molecular formula C22H19NO4 B4200270 2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one

2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B4200270
M. Wt: 361.4 g/mol
InChI Key: CIJSSSZHGMPBHI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone is a complex organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield, reducing reaction times, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems might be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with methoxy groups at the 3 and 4 positions.

    3,4-Dimethoxyphenylacetic acid: A compound with similar structural features but different functional groups.

Uniqueness

2-(3,4-Dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone is unique due to its isoindolinone core structure, which imparts distinct chemical and biological properties. Its combination of aromatic rings and functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-26-19-13-12-16(14-20(19)27-2)23-21(24)17-10-6-7-11-18(17)22(23,25)15-8-4-3-5-9-15/h3-14,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJSSSZHGMPBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 4
2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 5
2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 6
2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.